molecular formula C7H6FIO B1313143 4-Fluoro-3-iodoanisole CAS No. 1028263-94-6

4-Fluoro-3-iodoanisole

Cat. No. B1313143
CAS RN: 1028263-94-6
M. Wt: 252.02 g/mol
InChI Key: YVAOSHLRHPIXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodoanisole is a chemical compound with the IUPAC name 1-fluoro-2-iodo-4-methoxybenzene . It has a molecular weight of 252.03 and is a liquid at room temperature . .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoanisole is 1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) groups attached.


Physical And Chemical Properties Analysis

4-Fluoro-3-iodoanisole is a liquid at room temperature . It has a molecular weight of 252.03 .

Scientific Research Applications

Biomolecule Immobilization

4-Fluoro-3-iodoanisole: is utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for various biochemical assays and chemical syntheses. The compound acts as a photolinker that produces a chemical linkage upon photo-irradiation, enabling the stable attachment of biomolecules such as antibodies, enzymes, and other proteins to surfaces .

Bioconjugation

The compound’s reactive nature makes it suitable for bioconjugation, a technique used to form a covalent bond between two molecules. This is particularly important for modifying molecules like proteins, peptides, nucleic acids, and drugs for various applications, including therapeutic targeting and diagnostic assays .

Surface Engineering

In materials chemistry, 4-Fluoro-3-iodoanisole can be applied to the functionalization of polymer surfaces. This application is essential for creating surfaces with specific properties, such as increased biocompatibility or enhanced sensor functionality .

Diagnostic Applications

Due to its ability to conjugate with biomolecules without the need for additional catalysts or reagents, 4-Fluoro-3-iodoanisole is valuable in the development of rapid diagnostic tools. It can be used to attach biomarkers to diagnostic strips or other platforms used in the detection of diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The safety information includes a warning signal word and several hazard statements .

properties

IUPAC Name

1-fluoro-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAOSHLRHPIXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodo-4-methoxybenzene

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